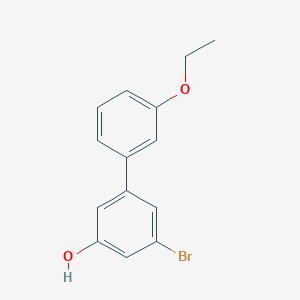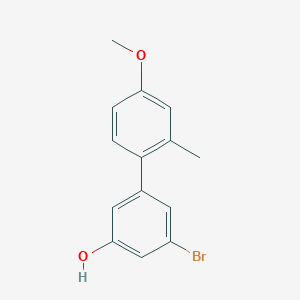
5-(3-Ethoxyphenyl)-3-bromophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethoxyphenyl)-3-bromophenol, 95% (5-EBP-3-BP), is a phenolic compound that has been used in scientific research for decades. It is a versatile compound with a wide range of applications, including synthesis and analysis of other molecules, as well as biochemical and physiological effects.
Scientific Research Applications
5-(3-Ethoxyphenyl)-3-bromophenol, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. In addition, it has been used in the analysis of other molecules, such as proteins and nucleic acids. It has also been used to study the biochemical and physiological effects of other compounds.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-3-bromophenol, 95% is not well understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, it is believed to interact with enzymes and other proteins, modulating their activity and potentially leading to changes in cell function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-3-bromophenol, 95% have been studied in a variety of organisms and cell types. In general, it has been found to have antioxidant and anti-inflammatory effects, as well as modulating the activity of enzymes and other proteins. In addition, it has been found to have protective effects against oxidative stress, as well as having anti-cancer and anti-microbial activity.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(3-Ethoxyphenyl)-3-bromophenol, 95% for lab experiments is its versatility. It can be used for a wide range of applications, including synthesis, analysis, and biochemical and physiological effects. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that it is not suitable for all applications, and there may be limitations depending on the specific experiment.
Future Directions
The potential future directions for 5-(3-Ethoxyphenyl)-3-bromophenol, 95% are numerous. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. In addition, it could be used in the development of new synthetic methods and the development of new drugs and other compounds. Finally, it could be used in the development of new analytical methods, such as mass spectrometry and nuclear magnetic resonance.
Synthesis Methods
The synthesis of 5-(3-Ethoxyphenyl)-3-bromophenol, 95% is typically accomplished by bromination of 3-ethoxyphenol. The reaction is typically carried out in an acidic medium, such as aqueous hydrobromic acid, and is conducted at temperatures ranging from 25 to 60 °C. The reaction can be catalyzed using a variety of catalysts, including sulfuric acid, phosphoric acid, and perchloric acid. The reaction is typically complete within 1-2 hours and yields a 95% pure product.
properties
IUPAC Name |
3-bromo-5-(3-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-2-17-14-5-3-4-10(8-14)11-6-12(15)9-13(16)7-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKSIQOFTVJOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686407 |
Source


|
| Record name | 5-Bromo-3'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethoxyphenyl)-3-bromophenol | |
CAS RN |
1261947-57-2 |
Source


|
| Record name | 5-Bromo-3'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














